molecular formula C27H36F3NO6 B548475 (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione

(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione

Cat. No. B548475
M. Wt: 527.6 g/mol
InChI Key: DNCHSYUWCVTLJJ-PHNYORQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

1. Fungal Extraction and Crystallography

The compound Metacridamide B methanol-d4 monosolvate, a derivative similar to the compound , was extracted from the fungus Metarhizium acridum. This research highlights the role of such compounds in fungal biochemistry and their potential utility in crystallography studies. The crystal structure confirmed the absolute configuration of nine stereocenters, which is significant for understanding the 3D arrangement of atoms in these complex molecules (Englich & Krasnoff, 2013).

2. Androgen Biosynthesis Inhibition

Compounds like two androsterone derivatives, which share structural similarities with the compound , have been studied for their ability to inhibit androgen biosynthesis. This kind of research is crucial for understanding the biochemical pathways and potential therapeutic targets in conditions related to androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).

3. Protoporphyrinogen IX Oxidase Inhibition

Research on trifluoromethyl-substituted compounds, which are structurally related to the query compound, has shown that they can act as inhibitors of protoporphyrinogen IX oxidase. This enzyme is important in the biosynthesis of heme, and inhibitors can have significant implications in fields like medicine and agriculture (Li et al., 2005).

properties

Molecular Formula

C27H36F3NO6

Molecular Weight

527.6 g/mol

IUPAC Name

(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione

InChI

InChI=1S/C27H36F3NO6/c1-15-8-7-9-19(27(28,29)30)10-11-21(16(2)12-20-13-17(3)37-31-20)36-23(33)14-22(32)26(5,6)25(35)18(4)24(15)34/h7-8,10,12-13,15,18,21-22,24,32,34H,9,11,14H2,1-6H3/b8-7+,16-12+,19-10+/t15-,18+,21-,22-,24-/m0/s1

InChI Key

DNCHSYUWCVTLJJ-PHNYORQKSA-N

Isomeric SMILES

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C(F)(F)F

SMILES

O=C(C[C@H](O)C1(C)C)O[C@H](/C(C)=C/C2=NOC(C)=C2)C/C=C(C(F)(F)F)\C/C=C/[C@H](C)[C@H](O)[C@@H](C)C1=O

Canonical SMILES

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C(F)(F)F

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione
Reactant of Route 2
(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione
Reactant of Route 3
(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione
Reactant of Route 4
(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione
Reactant of Route 5
(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione
Reactant of Route 6
(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione

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